Bienvenue dans la boutique en ligne BenchChem!

AM841

Covalent Probe Receptor Mapping Mass Spectrometry Proteomics

Procure AM841 for irreversible, covalent CB1/CB2 labeling via its isothiocyanate warhead binding C6.47 in TMH6—a mechanism critical for receptor mapping, active-state crystallization (PDB:5XR8), and sustained, wash-resistant signaling. This 'megagonist' provides unmatched target engagement distinct from reversible cannabinoid ligands. Required for structural biology and pharmacological knockdown studies.

Molecular Formula C26H39NO3S
Molecular Weight 445.7 g/mol
Cat. No. B10778985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM841
Molecular FormulaC26H39NO3S
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC(CC2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C
InChIInChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1
InChIKeyJCIYJYHFBBXSBF-HMXCVIKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM841 (6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol: A Covalent Cannabinoid Probe for Irreversible CB1/CB2 Receptor Labeling and Structural Studies


The compound (6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol, commonly designated AM841, is a synthetic classical cannabinoid (hexahydrocannabinol, HHC) derivative featuring a terminal isothiocyanate (–N=C=S) electrophilic warhead on its C3-alkyl side chain [1]. This structural motif enables AM841 to function as an irreversible, covalent affinity label for cannabinoid receptors (CB1R and CB2R), forming a stable thiourea bond with the thiol group of a specific cysteine residue (C6.47) located within transmembrane helix 6 (TMH6) [2]. The compound's high-affinity, mechanism-based irreversible binding and its consequent 'megagonist' functional profile distinguish it from standard, reversibly binding cannabinoid ligands and have established it as an indispensable tool for receptor mapping, structural biology (including the first agonist-bound CB1 crystal structure), and studies requiring sustained target engagement [3].

Why Standard Reversible Cannabinoid Agonists Cannot Substitute for AM841 in Irreversible Labeling or Sustained Functional Studies


Generic substitution with reversible cannabinoid agonists (e.g., CP55,940, WIN 55,212-2, Δ9-THC) is untenable for applications requiring AM841's unique covalent mechanism. Reversible ligands exhibit transient receptor occupancy governed by equilibrium binding kinetics, which precludes permanent target labeling and fails to produce the sustained, wash-resistant receptor activation characteristic of AM841 [1]. This distinction is functionally critical: AM841's irreversible binding to cysteine C6.47 in TMH6 stabilizes the receptor in an active conformation, conferring 'megagonist' potency and prolonged downstream signaling that is unattainable with reversible analogs possessing comparable initial binding affinities [2]. Furthermore, the covalent adduct formation enables specific applications—such as receptor purification, proteolytic mapping of ligand-binding domains, and structural stabilization for crystallography—that are fundamentally impossible with non-covalent ligands [3]. Therefore, substituting AM841 with a non-covalent cannabinoid would invalidate experiments predicated on irreversible target modification or sustained, context-independent receptor activation.

Quantitative Differentiation Evidence: Why AM841 Outperforms Reversible Cannabinoid Agonists and Covalent Analogs


Irreversible Covalent Binding and Exclusive Modification of CB2 Receptor Cysteine C6.47(257)

AM841 forms a covalent, irreversible bond with the CB2 receptor, specifically modifying cysteine C6.47(257) in transmembrane helix 6. Mass spectrometry-based proteomics demonstrated that AM841 modifies this residue exclusively, with no detectable labeling of other transmembrane helices or cysteine residues [1]. In contrast, the reversible agonist CP55,940 shows no covalent adduct formation and dissociates from the receptor under identical washing conditions [2]. This covalent modification is essential for stabilizing the receptor in an active conformation and underlies AM841's 'megagonist' functional profile.

Covalent Probe Receptor Mapping Mass Spectrometry Proteomics

Sustained, Wash-Resistant CB1 Receptor Activation vs. Transient Activation by Non-Covalent Agonists

AM841 induces prolonged, wash-resistant activation of the CB1 receptor due to its covalent attachment to C6.47. In functional assays, pretreatment with AM841 followed by extensive washing results in persistent inhibition of forskolin-stimulated cAMP accumulation, whereas the effects of the non-covalent agonist CP55,940 are completely reversed after washing [1]. This demonstrates that AM841's functional effect is 'locked' after covalent bond formation, providing a sustained agonist tone independent of continued ligand presence in the medium.

Functional Selectivity Wash-Resistant Agonism CB1 Receptor Signaling

Enhanced In Vivo Potency and Peripheral Restriction Relative to Non-Covalent Agonist WIN 55,212-2

In a rat model of gastrointestinal (GI) motor function, AM841 demonstrated significantly greater in vivo potency and a superior therapeutic index compared to the non-selective, reversible cannabinoid agonist WIN 55,212-2. A dose of AM841 at 0.1 mg kg⁻¹ produced GI motility reductions comparable to those induced by WIN 55,212-2 at a 50-fold higher dose of 5 mg kg⁻¹ [1]. Crucially, at this efficacious GI dose, AM841 did not induce any signs of the central cannabinoid tetrad (hypothermia, catalepsy, hypolocomotion, analgesia), whereas WIN 55,212-2 produced significant central nervous system effects [1]. This indicates that AM841's effects are peripherally restricted at therapeutic doses, a key advantage for targeting GI disorders without unwanted psychoactive side effects.

Gastrointestinal Motility In Vivo Pharmacology Peripheral Restriction

High-Affinity Binding to CB1 Receptor Comparable to Potent Classical Cannabinoids

AM841 exhibits high-affinity binding to the human CB1 receptor, with a Ki value in the subnanomolar range. In a competitive radioligand binding assay using a CB1 construct optimized for crystallization, AM841 displaced [³H]CP55,940 with a Ki of 0.53 nM (95% CI: 0.36–0.80 nM) . This affinity is comparable to that of the highly potent classical cannabinoid agonist AM11542 (Ki = 0.29 nM) and is approximately 4-fold higher than that of the reference agonist CP55,940 (Ki = 2.0 nM) . This high reversible affinity, combined with its subsequent covalent bond formation, contributes to its overall potent and sustained pharmacological activity.

Receptor Binding Affinity CB1 Receptor Radioligand Binding

Stabilization of Active-State CB1 Receptor Conformation for Structural Determination

AM841's covalent, irreversible binding was instrumental in stabilizing the human CB1 receptor in an active-state conformation, enabling its crystallization and structure determination by X-ray diffraction at 2.95 Å resolution (PDB ID: 5XR8) [1]. The covalent bond between AM841's isothiocyanate group and receptor cysteine C6.47 locks the receptor in a conformation that is otherwise transient and difficult to trap with reversible agonists. This structural achievement provided the first high-resolution view of an agonist-bound CB1 receptor, revealing critical details of the orthosteric binding pocket and activation mechanism [2].

Structural Biology X-ray Crystallography GPCR Structure

Enhanced Functional Potency ('Megagonism') Relative to Non-Covalent Analogs with Similar Reversible Affinity

AM841 acts as a 'megagonist' at the CB1 receptor, meaning its functional potency (EC50 for cAMP inhibition) is significantly greater than what would be predicted by its reversible binding affinity alone, due to the irreversible nature of its interaction. While quantitative EC50 data from identical assay systems is limited for direct comparison, the literature consistently describes AM841 as a 'megagonist' with 'unprecedented agonist potency' and notes that it activates the receptor 'more efficiently than its noncovalent analogs that have similar reversible-binding affinity for the CB1 receptor' [1]. This enhanced efficacy is a direct consequence of the covalent bond formation, which shifts the receptor equilibrium towards the active state and prevents ligand dissociation, thereby amplifying and prolonging downstream signaling [2].

Functional Potency Megagonist CB1 Receptor Activation

Optimal Scientific and Industrial Applications for AM841 Based on Its Differentiated Covalent and Megagonist Profile


Mapping Cannabinoid Receptor Binding Sites via Affinity Labeling and Proteomics

AM841 is the reagent of choice for covalent affinity labeling of CB1 and CB2 receptors. Its isothiocyanate warhead forms a stable, site-specific thiourea bond with the critical cysteine C6.47 in TMH6, as confirmed by mass spectrometry proteomics [1]. This enables unambiguous identification of the ligand-binding domain by tryptic digestion and MS/MS analysis, a capability not possible with reversible ligands. This application is essential for structure-function studies, mutational analysis, and validating computational docking models of cannabinoid receptor interactions [1].

Structural Biology: Crystallization and Cryo-EM of Active-State Cannabinoid Receptors

AM841 is a proven tool for stabilizing the active conformation of CB1 and CB2 receptors, a prerequisite for high-resolution structural determination. Its covalent, irreversible binding was critical for solving the first agonist-bound crystal structure of the human CB1 receptor (PDB: 5XR8) [2]. Researchers aiming to determine novel structures of cannabinoid receptors, particularly in complex with signaling partners (e.g., G-proteins), should select AM841 to lock the receptor in an active state, overcoming the inherent conformational flexibility that hinders crystallization of GPCRs with reversible agonists [2].

In Vivo Studies of Peripheral CB1 Receptor Function in Gastrointestinal Physiology

For in vivo investigations of cannabinoid signaling in the gastrointestinal tract, AM841 offers a distinct advantage over non-selective, brain-penetrant agonists like WIN 55,212-2. Its high potency and peripheral restriction at therapeutic doses allow for robust modulation of GI motility without inducing confounding central nervous system effects (cannabinoid tetrad) [3]. This makes AM841 an ideal pharmacological tool for dissecting the role of peripheral CB1 receptors in models of GI disorders, such as irritable bowel syndrome, inflammatory bowel disease, and chemotherapy-induced nausea, while avoiding the psychoactive side effects that complicate interpretation with other cannabinoids [3].

Investigating Sustained CB1/CB2 Receptor Signaling and 'Megagonist' Pharmacology

AM841 is uniquely suited for studying the functional consequences of prolonged, wash-resistant receptor activation. Its covalent binding mechanism allows researchers to pre-treat cells or tissues with AM841, remove unbound ligand, and then monitor downstream signaling events (e.g., cAMP inhibition, β-arrestin recruitment) over extended time courses, free from the confounding influence of continuous ligand presence [4]. This 'pharmacological knockdown' approach is invaluable for delineating receptor trafficking, desensitization, and the temporal dynamics of signal transduction pathways that are obscured by the transient occupancy of reversible agonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM841

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.